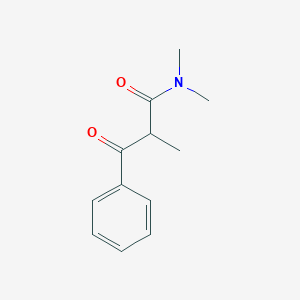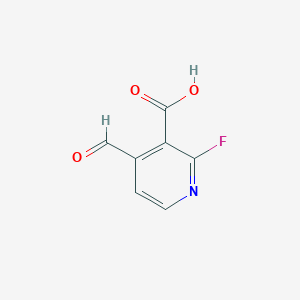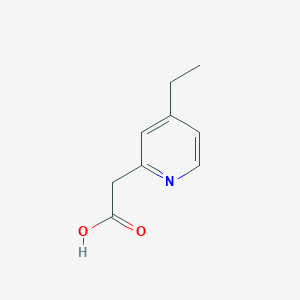
2-(4-Ethylpyridin-2-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Ethylpyridin-2-yl)acetic acid is an organic compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the pyridine ring in the structure of this compound imparts unique chemical and biological properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethylpyridin-2-yl)acetic acid can be achieved through several synthetic routes. One common method involves the alkylation of 2-pyridinecarboxylic acid with ethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the catalytic hydrogenation of 2-(4-Ethylpyridin-2-yl)acetonitrile using a palladium catalyst. This process is carried out under high pressure and temperature conditions to achieve high yields of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Ethylpyridin-2-yl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.
Reduction: Reduction of the compound can lead to the formation of the corresponding alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products
Oxidation: The major product is this compound.
Reduction: The major product is 2-(4-Ethylpyridin-2-yl)ethanol.
Substitution: The major products depend on the substituent introduced, such as this compound derivatives with halogen or nitro groups.
Wissenschaftliche Forschungsanwendungen
2-(4-Ethylpyridin-2-yl)acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(4-Ethylpyridin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The pyridine ring in the compound can interact with various enzymes and receptors, leading to modulation of their activities. For example, the compound may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-Methylpyridin-2-yl)acetic acid
- 2-(4-Propylpyridin-2-yl)acetic acid
- 2-(4-Butylpyridin-2-yl)acetic acid
Uniqueness
2-(4-Ethylpyridin-2-yl)acetic acid is unique due to the presence of the ethyl group at the 4-position of the pyridine ring. This structural feature imparts distinct chemical and biological properties to the compound, differentiating it from other similar compounds with different alkyl groups.
Eigenschaften
Molekularformel |
C9H11NO2 |
|---|---|
Molekulargewicht |
165.19 g/mol |
IUPAC-Name |
2-(4-ethylpyridin-2-yl)acetic acid |
InChI |
InChI=1S/C9H11NO2/c1-2-7-3-4-10-8(5-7)6-9(11)12/h3-5H,2,6H2,1H3,(H,11,12) |
InChI-Schlüssel |
HYFTUDYENGFQGN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=NC=C1)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



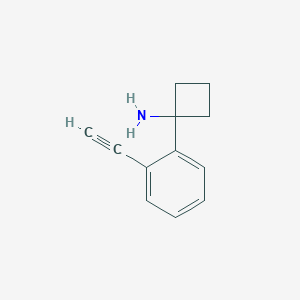
![8-Methylpyrazolo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione](/img/structure/B15248756.png)


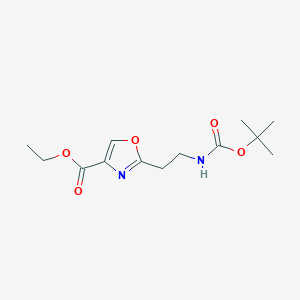
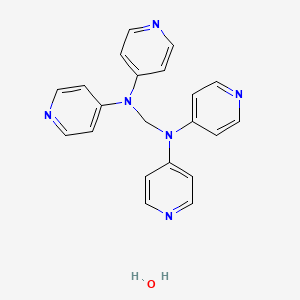

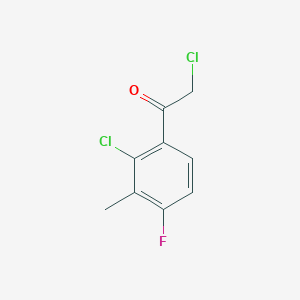


![Benzoicacid,4-[(1Z)-2-chloroethenyl]-,methylester](/img/structure/B15248831.png)
